1-Chloro-1,2-difluoro-1,4-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2-difluoro-1,4-pentadiene is a chemical compound with the molecular formula C5H5ClF2 and a molecular weight of 138.55 g/mol . It is a conjugated diene, meaning it contains alternating double bonds, which can influence its reactivity and stability. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,2-difluoro-1,4-pentadiene can be achieved through various synthetic routes. One common method involves the reaction of 1,4-pentadiene with chlorine and fluorine under controlled conditions . The reaction typically requires a catalyst and is conducted at specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2-difluoro-1,4-pentadiene is used in various scientific research applications, including:
Biology: While not commonly used in biological research, its derivatives may be explored for potential biological activity.
Industry: In industrial settings, it may be used as an intermediate in the synthesis of more complex chemicals.
Wirkmechanismus
The mechanism of action for 1-Chloro-1,2-difluoro-1,4-pentadiene primarily involves its reactivity as a conjugated diene. In electrophilic addition reactions, the compound forms allylic carbocation intermediates, which are stabilized by resonance . This stabilization allows for the formation of both 1,2- and 1,4-addition products. The molecular targets and pathways involved depend on the specific reactions and conditions
Eigenschaften
Molekularformel |
C5H5ClF2 |
---|---|
Molekulargewicht |
138.54 g/mol |
IUPAC-Name |
(1Z)-1-chloro-1,2-difluoropenta-1,4-diene |
InChI |
InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4+ |
InChI-Schlüssel |
DNVLBCKCKFFSTP-SNAWJCMRSA-N |
Isomerische SMILES |
C=CC/C(=C(\F)/Cl)/F |
Kanonische SMILES |
C=CCC(=C(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.